Home > Products > Screening Compounds P84360 > (R)-Zanubrutinib-d5
(R)-Zanubrutinib-d5 -

(R)-Zanubrutinib-d5

Catalog Number: EVT-12558393
CAS Number:
Molecular Formula: C27H29N5O3
Molecular Weight: 476.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Zanubrutinib-d5 is a stable isotope-labeled derivative of zanubrutinib, a selective inhibitor of Bruton’s tyrosine kinase, which plays a crucial role in B-cell signaling. This compound is primarily utilized in research settings to trace metabolic pathways and quantify drug concentrations in biological samples. The incorporation of heavy isotopes allows for enhanced detection and analysis in mass spectrometry applications.

Source and Classification

(R)-Zanubrutinib-d5 is classified as a pharmaceutical compound and is specifically categorized under kinase inhibitors. It is derived from zanubrutinib, which has been approved for treating various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. The compound is synthesized using advanced organic chemistry techniques that involve asymmetric synthesis methods to ensure the desired chirality.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Zanubrutinib-d5 involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate chiral precursors that contain the necessary functional groups for further modification.
  2. Asymmetric Synthesis: Techniques such as asymmetric hydrogenation or chiral auxiliary methods are employed to achieve the desired stereochemistry. This is crucial for maintaining the biological activity of the compound.
  3. Isotope Incorporation: Stable isotopes of hydrogen (deuterium) are introduced at specific positions within the molecular structure to create (R)-Zanubrutinib-d5. This incorporation is typically achieved through chemical reactions that allow for selective labeling without altering the compound's pharmacological properties.

The synthesis can be complex and requires careful optimization to ensure high yields and purity.

Molecular Structure Analysis

Structure and Data

(R)-Zanubrutinib-d5 retains the core structure of zanubrutinib with deuterium atoms replacing certain hydrogen atoms. The molecular formula can be represented as follows:

  • Molecular Formula: C_19H_21D_5N_4O_3
  • Molecular Weight: Approximately 363.46 g/mol

The structural formula showcases the presence of a substituted phenyl ring, an amide linkage, and a pyrimidine core, which are essential for its activity as a Bruton’s tyrosine kinase inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

(R)-Zanubrutinib-d5 undergoes various chemical reactions typical for small molecules, including:

  1. Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
  2. Oxidation-Reduction: The compound can participate in redox reactions, particularly involving its nitrogen-containing moieties.
  3. Conjugation Reactions: Conjugation with other biomolecules can occur, which is significant for understanding its pharmacokinetics and metabolism.

These reactions are critical for evaluating the compound's stability and behavior in biological systems.

Mechanism of Action

Process and Data

(R)-Zanubrutinib-d5 functions by selectively inhibiting Bruton’s tyrosine kinase, which is crucial for B-cell receptor signaling pathways. By blocking this kinase, (R)-Zanubrutinib-d5 prevents downstream signaling that promotes cell proliferation and survival in malignant B-cells. This mechanism leads to:

  • Apoptosis: Induction of programmed cell death in B-cell malignancies.
  • Inhibition of Tumor Growth: Reduction in tumor size and progression in various hematological cancers.

The efficacy of (R)-Zanubrutinib-d5 can be quantitatively assessed through pharmacodynamic studies that measure changes in target engagement and downstream signaling effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits good stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity.

Applications

Scientific Uses

(R)-Zanubrutinib-d5 serves several important roles in scientific research:

  • Metabolic Studies: Used as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion profiles of zanubrutinib.
  • Quantitative Analysis: Facilitates accurate quantification of drug levels in biological matrices using advanced analytical techniques like liquid chromatography coupled with mass spectrometry.
  • Research on Drug Interactions: Helps elucidate potential interactions with other therapeutic agents or biological pathways relevant to B-cell malignancies.

This compound represents a valuable tool for researchers investigating Bruton’s tyrosine kinase inhibitors' mechanisms and therapeutic potentials.

Introduction to Deuterated Pharmaceuticals in Targeted Therapy Research

Rationale for Deuterium Labeling in Bruton's Tyrosine Kinase Inhibitor Development

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into pharmaceutical compounds to modify pharmacokinetic and metabolic properties without significantly altering their inherent biological activity. This approach leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C–D) bond—compared to carbon-hydrogen (C–H)—reduces the rate of metabolic cleavage by cytochrome P450 enzymes. In Bruton's tyrosine kinase (BTK) inhibitor research, deuterium labeling serves critical objectives:

  • Metabolic Stability Enhancement: Deuterated analogs resist rapid oxidative metabolism, prolonging half-life and systemic exposure. This is vital for BTK inhibitors like zanubrutinib, where sustained target engagement is therapeutically advantageous [3].
  • Isotopic Tracing Capability: Multi-deuterated compounds enable precise tracking of drug distribution, metabolism, and target engagement through mass spectrometry (MS) techniques, utilizing the predictable mass shifts introduced by deuterium atoms [1].
  • Conformational Analysis: Deuterium labeling facilitates advanced biophysical studies like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), revealing drug-induced allosteric changes in protein dynamics that underpin resistance mechanisms [5] [7].

(R)-Zanubrutinib-d5 exemplifies this strategy. Its synthesis involves replacing five hydrogen atoms with deuterium at specific molecular sites, achieving >99% isotopic enrichment and >98% chemical purity [3]. This high isotopic integrity is paramount for eliminating spectral interference in analytical assays and ensuring accurate pharmacokinetic modeling.

Table 1: Synthesis and Analytical Metrics of (R)-Zanubrutinib-d5

ParameterValueSignificance
Overall Yield35%Reflects synthetic efficiency
Isotopic Enrichment>99%Ensures minimal analytical interference
Chemical Purity>98%Guarantees probe reliability
Key Synthetic Steps10 stepsHighlights complexity of deuteration

(R)-Zanubrutinib-d5 as a Molecular Probe for B-Cell Signaling Pathways

(R)-Zanubrutinib-d5 functions as a high-precision tool for dissecting BTK-dependent signaling cascades in B-cell malignancies and autoimmune disorders. Its application spans multiple research domains:

  • Target Engagement and Occupancy Quantification: Using the deuterated probe, researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure BTK occupancy levels in peripheral blood mononuclear cells (PBMCs) and lymphoid tissues. Studies show that the (R)-enantiomer achieves >95% BTK occupancy at clinically relevant doses, correlating with maximal suppression of B-cell receptor (BCR) signaling in vitro and in vivo [2] [9]. This occupancy is critical for blocking downstream PLCγ2 activation and NF-κB signaling [10].

  • Elucidating Allosteric Mechanisms: HDX-MS studies utilizing (R)-Zanubrutinib-d5 reveal that BTK inhibitors induce distinct conformational shifts in full-length BTK. Unlike covalent inhibitors (e.g., ibrutinib) that destabilize the autoinhibited SH3-SH2-kinase domain interaction, (R)-Zanubrutinib-d5 stabilizes a compact conformation. This modulates accessibility of the PLCγ2 docking site near the kinase G-helix, influencing substrate recruitment and explaining differential resistance profiles [5] [7].

Table 2: Biophysical Insights Enabled by (R)-Zanubrutinib-d5

TechniqueKey FindingFunctional Implication
HDX-MSStabilization of autoinhibited conformationAlters PLCγ2 docking efficiency
NMRReduced dynamics in SH2-kinase linker regionImpacts dimerization-dependent activation
Cryo-EM (indirect)SH3 domain repositioning upon bindingReveals long-range allostery beyond active site
  • Overcoming Resistance Mutations: The probe has been instrumental in characterizing resistance mechanisms like the BTK^T474I^ and BTK^L528W^ mutants. While T474I directly impairs drug binding through steric hindrance in the ATP pocket, L528W exhibits paradoxical kinase inactivity yet activates alternative survival pathways via SRC-family kinases (e.g., HCK). Deuterium tracing confirms that (R)-Zanubrutinib-d5 retains binding to T474I but not L528W, informing combinatorial therapeutic strategies [5] [7].

  • Pharmacodynamic Profiling: In CD5+ diffuse large B-cell lymphoma (DLBCL) models—a subtype enriched for the aggressive MCD (MYD88/CD79B-mutated) genetic profile—(R)-Zanubrutinib-d5 identified biomarkers like SERPINA9 and MME mRNA expression. High expression correlates with prolonged progression-free survival, enabling patient stratification [6].

Properties

Product Name

(R)-Zanubrutinib-d5

IUPAC Name

(7R)-2-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C27H29N5O3

Molecular Weight

476.6 g/mol

InChI

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34)/t22-/m1/s1/i3D,4D,5D,6D,7D

InChI Key

RNOAOAWBMHREKO-FLILWQMJSA-N

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)C3=NN4[C@H](CCNC4=C3C(=O)N)C5CCN(CC5)C(=O)C=C)[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.